Cas no 879319-04-7 (2-Chloro-N-2-(Phenylsulfanyl)PhenylPropanamide)

2-Chloro-N-2-(phenylsulfanyl)phenylpropanamide is a specialized organic compound featuring a chloro-substituted propanamide moiety linked to a phenylsulfanylphenyl group. This structure imparts unique reactivity, making it valuable in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemical intermediates. The presence of both chloro and sulfanyl functional groups enhances its utility as a versatile building block for cross-coupling reactions and nucleophilic substitutions. Its stability under controlled conditions ensures consistent performance in multi-step syntheses. Researchers favor this compound for its ability to facilitate the introduction of sulfur-containing motifs, which are critical in bioactive molecule design. Proper handling and storage are recommended to maintain its integrity.
2-Chloro-N-2-(Phenylsulfanyl)PhenylPropanamide structure
879319-04-7 structure
商品名:2-Chloro-N-2-(Phenylsulfanyl)PhenylPropanamide
CAS番号:879319-04-7
MF:C15H14NOSCl
メガワット:291.796
MDL:MFCD08261040
CID:3108985
PubChem ID:16226988

2-Chloro-N-2-(Phenylsulfanyl)PhenylPropanamide 化学的及び物理的性質

名前と識別子

    • 2-Chloro-N-(2-phenylsulfanyl-phenyl)propionamide
    • 978-688-5
    • Z147652144
    • 2-chloro-N-(2-phenylsulfanylphenyl)propanamide
    • G38823
    • 879319-04-7
    • CS-0241511
    • 2-chloro-N-[2-(phenylthio)phenyl]propanamide
    • EN300-23359
    • 2-chloro-N-[2-(phenylsulfanyl)phenyl]propanamide
    • AKOS001273157
    • MFCD08261040
    • AKOS016893287
    • 2-chloro-N-(2-(phenylsulfanyl)phenyl)propanamide
    • 2-Chloro-N-2-(Phenylsulfanyl)PhenylPropanamide
    • MDL: MFCD08261040
    • インチ: InChI=1S/C15H14ClNOS/c1-11(16)15(18)17-13-9-5-6-10-14(13)19-12-7-3-2-4-8-12/h2-11H,1H3,(H,17,18)
    • InChIKey: IBLDQWLDRMLMDA-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 291.0484629Da
  • どういたいしつりょう: 291.0484629Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 294
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 54.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.2

2-Chloro-N-2-(Phenylsulfanyl)PhenylPropanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1312181-100mg
2-Chloro-n-[2-(phenylsulfanyl)phenyl]propanamide
879319-04-7 95%
100mg
¥1703.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1312181-10g
2-Chloro-n-[2-(phenylsulfanyl)phenyl]propanamide
879319-04-7 95%
10g
¥33048.00 2024-04-27
Enamine
EN300-23359-0.05g
2-chloro-N-[2-(phenylsulfanyl)phenyl]propanamide
879319-04-7 95%
0.05g
$46.0 2024-06-19
Enamine
EN300-23359-10.0g
2-chloro-N-[2-(phenylsulfanyl)phenyl]propanamide
879319-04-7 95%
10.0g
$1224.0 2024-06-19
TRC
C615043-5mg
2-Chloro-N-[2-(Phenylsulfanyl)Phenyl]Propanamide
879319-04-7
5mg
$ 50.00 2022-06-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1312181-1g
2-Chloro-n-[2-(phenylsulfanyl)phenyl]propanamide
879319-04-7 95%
1g
¥6645.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1312181-5g
2-Chloro-n-[2-(phenylsulfanyl)phenyl]propanamide
879319-04-7 95%
5g
¥20784.00 2024-04-27
Enamine
EN300-23359-1.0g
2-chloro-N-[2-(phenylsulfanyl)phenyl]propanamide
879319-04-7 95%
1.0g
$284.0 2024-06-19
Enamine
EN300-23359-10g
2-chloro-N-[2-(phenylsulfanyl)phenyl]propanamide
879319-04-7 95%
10g
$1224.0 2023-09-15
Enamine
EN300-23359-1g
2-chloro-N-[2-(phenylsulfanyl)phenyl]propanamide
879319-04-7 95%
1g
$284.0 2023-09-15

2-Chloro-N-2-(Phenylsulfanyl)PhenylPropanamide 関連文献

2-Chloro-N-2-(Phenylsulfanyl)PhenylPropanamideに関する追加情報

Comprehensive Overview of 2-Chloro-N-2-(Phenylsulfanyl)PhenylPropanamide (CAS No. 879319-04-7): Properties, Applications, and Industry Insights

2-Chloro-N-2-(Phenylsulfanyl)PhenylPropanamide (CAS No. 879319-04-7) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique molecular structure. This sulfur-containing amide derivative features a chloro-substituted propanamide backbone linked to a phenylsulfanylphenyl moiety, offering versatile reactivity for synthetic applications. Researchers are increasingly exploring its potential as a key intermediate in developing novel bioactive molecules, particularly in the context of targeted drug design and crop protection formulations.

The compound's dual functional groups – the chloro and phenylsulfanyl components – enable diverse chemical transformations, making it valuable for structure-activity relationship (SAR) studies. Recent literature highlights its utility in constructing heterocyclic scaffolds, with particular interest in its potential to modulate biological pathways. While not yet widely commercialized, 879319-04-7 has appeared in patent applications related to enzyme modulation and receptor targeting, aligning with current trends in precision medicine and sustainable agriculture solutions.

From a physicochemical perspective, 2-Chloro-N-2-(Phenylsulfanyl)PhenylPropanamide typically presents as a white to off-white crystalline powder with moderate solubility in polar organic solvents. Its molecular weight of 291.78 g/mol and specific hydrogen bonding capacity contribute to interesting crystallization behaviors that have become a subject of study in pharmaceutical solid-state chemistry. These characteristics are particularly relevant given the growing industry focus on polymorph control and bioavailability enhancement strategies.

The synthesis of CAS 879319-04-7 typically involves multi-step organic reactions starting from readily available thiophenol derivatives. Process chemists have developed optimized routes that emphasize atom economy and green chemistry principles, reflecting the pharmaceutical industry's shift toward sustainable manufacturing. Recent advancements in flow chemistry and catalytic amidation techniques have shown promise for improving the production efficiency of this specialty chemical.

In analytical characterization, 2-Chloro-N-2-(Phenylsulfanyl)PhenylPropanamide demonstrates distinct spectral features by NMR spectroscopy (particularly in the aromatic and amide regions) and shows characteristic fragmentation patterns in mass spectrometry. These analytical signatures are crucial for quality control in research applications, especially when the compound is used as a building block for more complex molecular architectures. The growing availability of high-resolution analytical data for this compound reflects its increasing importance in medicinal chemistry workflows.

Emerging applications for 879319-04-7 include its investigation as a potential pharmacophore element in neurological and metabolic disorder research. Some studies suggest its sulfur-amide motif may interact with specific biological targets, though comprehensive in vitro and in vivo data remain areas of active research. This aligns with current scientific interest in privileged structures that can be optimized for multiple therapeutic indications.

From a regulatory standpoint, proper handling of 2-Chloro-N-2-(Phenylsulfanyl)PhenylPropanamide requires standard laboratory precautions for organic compounds. While not classified as hazardous under current major chemical inventories, researchers should consult SDS documentation for specific handling guidelines. The compound's stability profile suggests compatibility with common storage conditions for research chemicals, though protection from moisture and prolonged light exposure is recommended.

The commercial availability of CAS 879319-04-7 has expanded in recent years, with several specialty chemical suppliers offering it in research quantities. Pricing trends reflect its status as a low-volume high-value intermediate, with costs influenced by purity specifications and custom synthesis requirements. Procurement specialists should evaluate suppliers based on analytical documentation completeness and batch-to-batch consistency when sourcing this material.

Future research directions for 2-Chloro-N-2-(Phenylsulfanyl)PhenylPropanamide may explore its potential in catalysis and material science applications, building on its interesting electronic properties. The compound's structure-property relationships could inform design strategies for functional materials, particularly in contexts where sulfur-containing aromatics demonstrate advantageous characteristics. These developments would align with broader industry movements toward multifunctional compounds that serve cross-disciplinary applications.

For researchers working with 879319-04-7, proper intellectual property due diligence is recommended, as the compound appears in various patent families. The growing scientific literature referencing this material suggests increasing academic and industrial interest, particularly in contexts exploring molecular diversity and scaffold hopping strategies in drug discovery. Keeping abreast of new publications will be essential for teams considering this compound in their R&D pipelines.

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Amadis Chemical Company Limited
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